

Boc-Asp-Ofm in biosensor interface synthesis

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Compound Focus: Boc-Asp-Ofm

CAS No.: 129046-87-3

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Boc-Asp-Ofm in Peptide Synthesis

The **Boc (tert-butyloxycarbonyl)** and **Ofm (9-fluorenylmethyl ester)** protecting groups are used in tandem for the orthogonal solid-phase synthesis of peptides, a technique relevant for creating sensitive biosensor interfaces [1] [2].

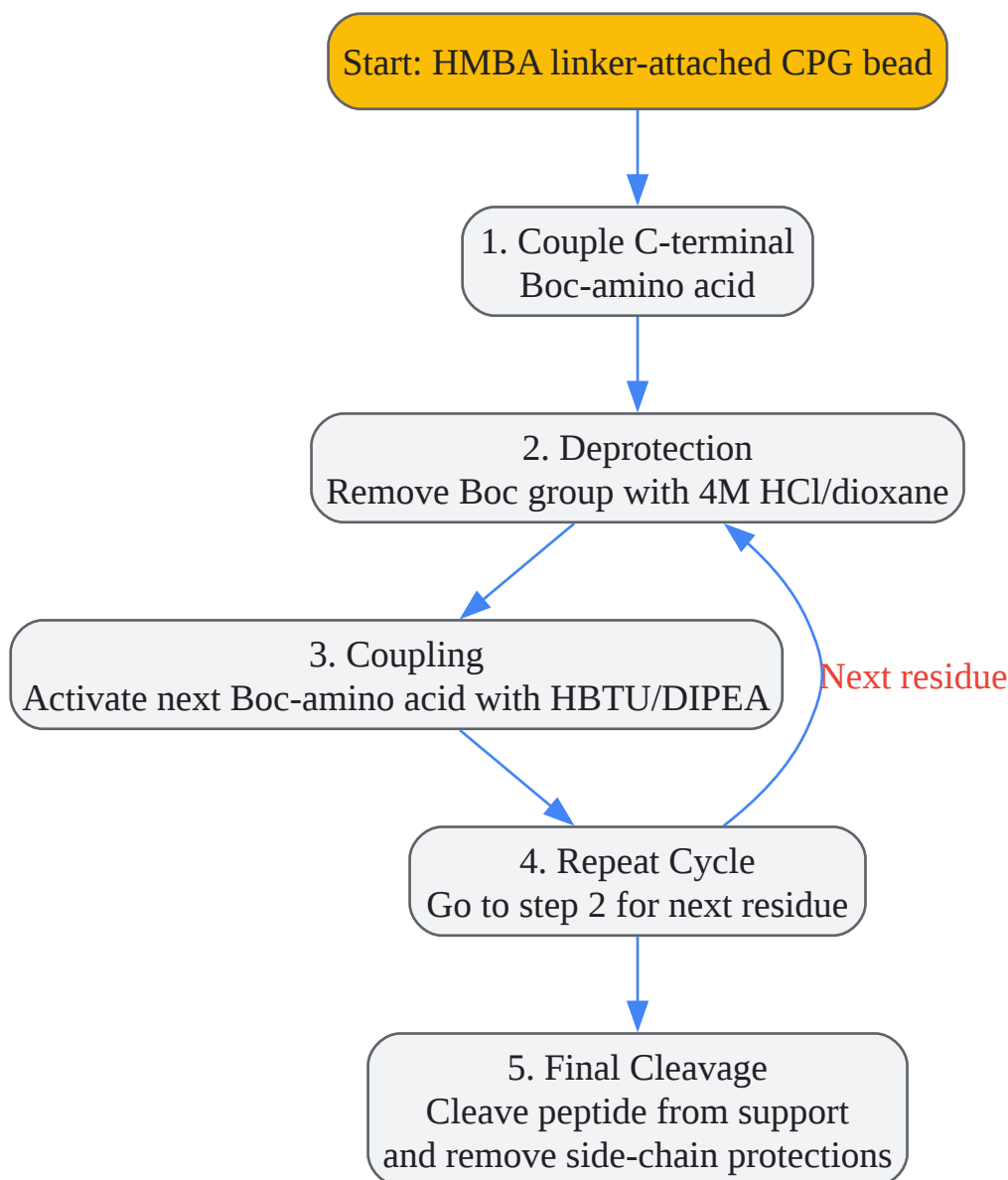
- **Boc Group:** This group protects the alpha-amino group of an amino acid. It is stable to bases but can be removed with mild acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane [3].
- **Ofm Group:** This group is used to protect the side-chain carboxylic acid of aspartic acid (Asp). It is stable to the acidic conditions used to remove the Boc group but can be cleaved with organic bases like piperidine [2] [4]. This orthogonality is crucial for complex syntheses.

The primary application of **Boc-Asp-Ofm** is to allow for the specific incorporation of aspartic acid into a growing peptide chain while its side chain is protected. This prevents unwanted side reactions during synthesis. The Ofm group can later be removed without affecting other protecting groups, which is especially valuable for synthesizing head-to-tail cyclic peptides or peptides on solid supports [1] [2].

A Relevant Experimental Workflow

The search results do not contain a full protocol for using **Boc-Asp-Ofm** on a biosensor interface, but one study details an acid-modulated synthesis on Controlled Pore Glass (CPG) beads, a model system for oxide

biosensor surfaces like SiO₂ or TiO₂ [2]. The workflow for assembling a peptide chain using Boc chemistry is summarized below.



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In this workflow, **Boc-Asp-Ofm** would be used in **Step 3** when an aspartic acid residue needs to be added to the chain. Its OFm-protected side chain remains stable throughout all subsequent acidic deprotection steps (**Step 2**).

Key Synthesis and Characterization Data

The table below summarizes the conditions and outcomes for the acid deprotection step, which is critical in Boc-based solid-phase peptide synthesis (SPPS), as reported in the study on CPG beads [2].

Entry	Acid Used	Solvent	Time (min)	Average Boc Removal per Cycle *
1	50% TFA	DCM	5	93.9%
2	50% TFA	DCM	25	100%
3	4 M HCl	Dioxane	5	96.8%
4	4 M HCl	Dioxane	25	100%

Note: Estimated from HPLC purity of a test peptide.

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To cite this document: Smolecule. [Boc-Asp-Ofm in biosensor interface synthesis]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b589991#boc-asp-ofm-in-biosensor-interface-synthesis>]

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